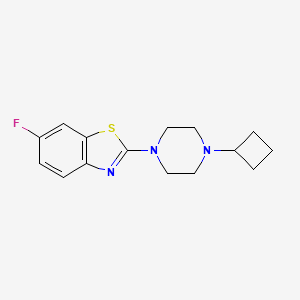![molecular formula C18H23N9 B12269989 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269989.png)
4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-méthyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine est un composé organique complexe appartenant à la classe des dérivés de la pyrazolo[3,4-d]pyrimidine. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles, en particulier dans le domaine de l'oncologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-méthyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine implique généralement plusieurs étapes, notamment la formation du noyau pyrazolo[3,4-d]pyrimidine, suivie de l'introduction des motifs pipérazine et pyrrolidine. Les méthodes de synthèse courantes comprennent :
Réaction de Paal-Knorr : Cette réaction est utilisée pour former le noyau pyrazolo[3,4-d]pyrimidine en cyclisant des précurseurs appropriés.
Bromation et couplage de Suzuki : Ces étapes sont utilisées pour introduire divers substituants sur la structure du noyau.
Formation d'amide et condensation de Knoevenagel : Ces réactions sont utilisées pour fixer les groupes pipérazine et pyrrolidine au noyau.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthyle, conduisant à la formation d'alcools ou de cétones correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le noyau pyrazolo[3,4-d]pyrimidine, modifiant potentiellement son activité biologique.
Substitution : Diverses réactions de substitution peuvent être effectuées sur les groupes pipérazine et pyrrolidine pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Agents réducteurs : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs fréquemment utilisés.
Réactifs de substitution : Les agents halogénants tels que le N-bromosuccinimide (NBS) et les nucléophiles comme les amines et les thiols sont couramment utilisés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthyle peut produire des alcools ou des cétones, tandis que les réactions de substitution peuvent introduire une variété de groupes fonctionnels, améliorant potentiellement l'activité biologique du composé.
Applications De Recherche Scientifique
La 4-méthyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue.
Mécanisme d'action
Le mécanisme d'action de la 4-méthyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases. En se liant au site actif de ces enzymes, le composé inhibe leur activité, conduisant à la suppression des voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires . Cela en fait un candidat prometteur pour le développement de thérapies anticancéreuses.
Mécanisme D'action
The mechanism of action of 4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for the development of anticancer therapies.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrazolo[3,4-d]pyrimidine : Ces composés partagent une structure de noyau similaire et sont également étudiés pour leurs activités biologiques.
Dérivés de la pyrrolo[2,3-d]pyrimidine : Ces composés ont une structure hétérocyclique similaire et sont connus pour leur activité inhibitrice des kinases.
Dérivés de la 1H-pyrazole-3-carboxamide : Ces composés présentent des activités biologiques similaires, notamment l'inhibition des kinases et les effets antiprolifératifs.
Unicité
L'unicité de la 4-méthyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés biologiques distinctes. Sa capacité à inhiber plusieurs kinases impliquées dans la prolifération des cellules cancéreuses en fait un composé précieux pour la poursuite de la recherche et du développement en oncologie .
Propriétés
Formule moléculaire |
C18H23N9 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H23N9/c1-13-10-15(25-4-2-3-5-25)23-18(22-13)27-8-6-26(7-9-27)17-14-11-21-24-16(14)19-12-20-17/h10-12H,2-9H2,1H3,(H,19,20,21,24) |
Clé InChI |
PTQYCUKDMVSPHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12269919.png)
![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269940.png)
![6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12269945.png)
![N-ethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269950.png)
![5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12269952.png)
![2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269961.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269966.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline](/img/structure/B12269970.png)
![3-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12269975.png)
![1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12269980.png)

![1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12269993.png)
![2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269997.png)
